

Spectroscopic Data of 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-chloro-5-cyanopyridine

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Disclaimer: Publicly available, experimentally determined spectroscopic data for **2-Amino-3-chloro-5-cyanopyridine** (CAS RN: 156361-02-3) is limited. This guide provides an in-depth analysis of expected spectroscopic characteristics based on data from structurally similar compounds, namely 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine. The experimental protocols provided are general best practices for the analysis of heterocyclic organic compounds.

Introduction

2-Amino-3-chloro-5-cyanopyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the amino, chloro, and cyano groups on the pyridine ring, are expected to give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the study of its chemical behavior. This document serves as a technical resource, presenting predicted spectroscopic data and detailed experimental methodologies.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for **2-Amino-3-chloro-5-cyanopyridine**, the following tables summarize expected data based on the analysis of the analogs: 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for **2-Amino-3-chloro-5-cyanopyridine**

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
H-4	7.8 - 8.2	d
H-6	8.3 - 8.6	d
-NH ₂	5.0 - 7.0	br s

Solvent: DMSO-d₆

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the cyano group.

Table 2: Predicted ¹³C NMR Data for **2-Amino-3-chloro-5-cyanopyridine**

Carbon	Expected Chemical Shift (δ , ppm)
C-2	158 - 162
C-3	115 - 120
C-4	140 - 145
C-5	105 - 110
C-6	150 - 155
-CN	117 - 120

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the cyano group, and various vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for **2-Amino-3-chloro-5-cyanopyridine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium-Strong
C≡N Stretch (Cyano)	2220 - 2240	Strong
C=C, C=N Stretch (Aromatic Ring)	1550 - 1650	Medium-Strong
C-Cl Stretch	700 - 800	Strong

Sample Preparation: KBr pellet or ATR

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Table 4: Predicted Mass Spectrometry Data for **2-Amino-3-chloro-5-cyanopyridine**

Ion	Expected m/z	Relative Abundance
[M] ⁺ (C ₆ H ₄ ³⁵ ClN ₃) ⁺	153	~100%
[M+2] ⁺ (C ₆ H ₄ ³⁷ ClN ₃) ⁺	155	~32%

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Amino-3-chloro-5-cyanopyridine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

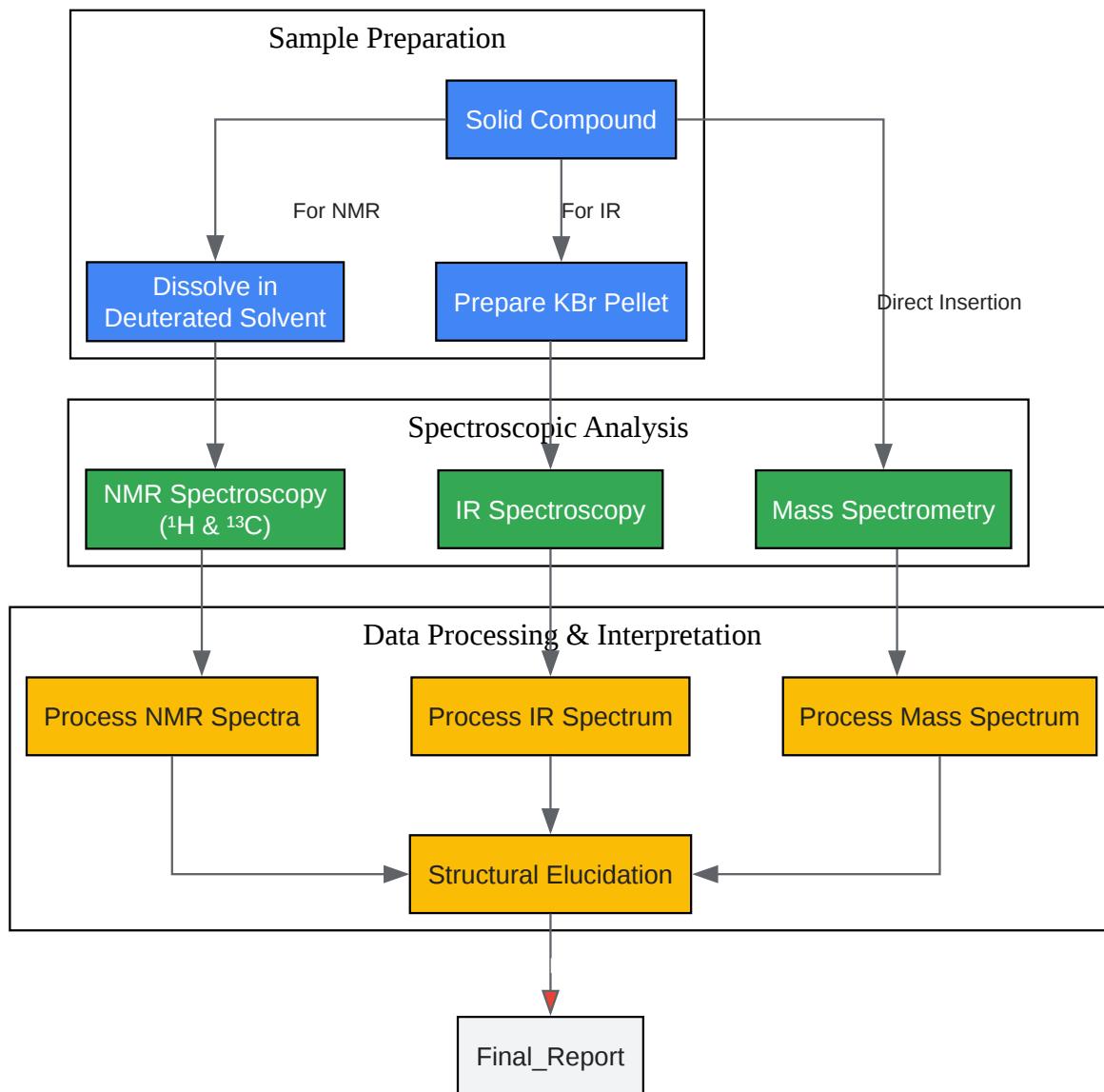
- Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40 - 400.
 - Scan Speed: 1-2 scans/second.
 - Source Temperature: 200-250 °C.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as **2-Amino-3-chloro-5-cyanopyridine**.



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